

Application Notes and Protocols for TEX86

Paleotemperature Reconstruction

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Compound of Interest

Compound Name: *Caldarchaeol*

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Introduction

The TEX86 (TetraEther indeX of 86 carbon atoms) paleothermometer is a widely used organic geochemical proxy for reconstructing past sea surface temperatures (SST).^{[1][2]} This method is based on the relative abundance of specific glycerol dialkyl glycerol tetraethers (GDGTs), which are membrane lipids produced by marine Thaumarchaeota (formerly known as marine Crenarchaeota).^[3] The composition of these lipids, specifically the number of cyclopentane moieties, changes in response to growth temperature to maintain membrane fluidity.^[4] This document provides detailed application notes and protocols for the use of the TEX86 proxy in paleotemperature reconstruction.

Principle of the TEX86 Proxy

The cell membranes of Thaumarchaeota are composed of GDGTs that contain a varying number of cyclopentane rings.^[4] As water temperatures increase, Thaumarchaeota synthesize GDGTs with a higher number of cyclopentane moieties, which makes the cell membrane more thermally stable.^[5] The TEX86 index is a calculated ratio of the relative abundance of specific isoprenoidal GDGTs. This index is then empirically calibrated to SST.^[6]

The core GDGTs involved in the TEX86 proxy are:

- GDGT-1: Contains one cyclopentane moiety.

- GDGT-2: Contains two cyclopentane moieties.
- GDGT-3: Contains three cyclopentane moieties.
- Crenarchaeol: Contains four cyclopentane moieties and one cyclohexane moiety.[\[4\]](#)
- Crenarchaeol regiosomer: An isomer of crenarchaeol.[\[4\]](#)

Experimental Protocols

The reconstruction of paleotemperatures using the TEX86 proxy involves a multi-step process from sample collection to data analysis.

- Sample Collection: Collect marine or lacustrine sediment cores.
- Freeze-Drying: Freeze-dry the sediment samples to remove water.
- Homogenization: Homogenize the dried sediment using a mortar and pestle.[\[7\]](#)

The total lipid extract (TLE) is obtained from the sediment samples using one of the following methods:

- Accelerated Solvent Extraction (ASE):
 - Solvent: Dichloromethane (DCM):Methanol (9:1, v/v).[\[8\]](#)
 - Temperature: 100 °C.[\[8\]](#)
 - Pressure: 7.6×10^6 Pa.[\[8\]](#)
 - This method is efficient and uses less solvent compared to traditional methods.
- Soxhlet Extraction:
 - Solvent: DCM/Methanol (7:1, v/v).[\[5\]](#)
 - Duration: 24 hours.[\[5\]](#)
- Ultrasonic Extraction:

- Solvents: Sequential extraction with methanol, a DCM/methanol mixture (1:1, v/v), and finally DCM.[5] Each solvent extraction is typically repeated three times.

The TLE is separated into different fractions to isolate the GDGTs.

- Column Chromatography:
 - Stationary Phase: Activated Alumina (Al_2O_3).[8]
 - Fractions:
 - Apolar fraction: Eluted with Hexane:DCM (9:1, v/v).[8]
 - Ketone fraction: Eluted with Hexane:DCM (1:1, v/v).[8]
 - Polar fraction (containing GDGTs): Eluted with DCM:Methanol (1:1, v/v).[8]
- Preparation for Analysis:
 - Add a C46 GDGT internal standard to the polar fraction for quantification.[8]
 - Filter the polar fraction through a 0.45 μm PTFE filter.[8]
 - Dissolve the final sample in Hexane:Isopropanol (99:1, v/v).[8]

The quantification of GDGTs is performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

- HPLC System: Agilent 1100 series or equivalent.[5]
- Column: Prevail Cyano column (2.1 x 150 mm, 3 μm) is commonly used for better separation.[9] An Econosphere Amino column (4.6 x 250 mm, 5 μm) can also be used.[5]
- Mobile Phase:
 - A = Hexane, B = Isopropanol.[5]
 - Gradient: Isocratic elution with 99% A and 1% B for 5 minutes, followed by a linear gradient to 1.8% B over 45 minutes.[5]

- Flow Rate: 0.2 mL/min for the Cyano column.[5]
- Mass Spectrometer:
 - Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. [5][7]
 - Detection: Selected Ion Monitoring (SIM) of the protonated molecules $[M+H]^+$ is preferred due to its higher sensitivity and reproducibility compared to full-scan mode.[5][9] The reproducibility of TEX86 using SIM can be as good as ± 0.004 , which translates to a temperature reproducibility of about ± 0.3 °C.[5]

Table 1: HPLC-MS Parameters for GDGT Analysis

Parameter	Setting	Reference
HPLC Column	Prevail Cyano (2.1x150 mm, 3 μ m)	[9]
Mobile Phase A	Hexane	[5]
Mobile Phase B	Isopropanol	[5]
Gradient	99% A for 5 min, then to 98.2% A in 45 min	[5]
Flow Rate	0.2 mL/min	[5]
Ionization	Positive Ion APCI	[5][7]
Vaporizer Temp.	400 °C	[5]
Drying Gas (N_2) Flow	6 L/min	[5]
Drying Gas Temp.	200 °C	[5]
Capillary Voltage	-3 kV	[5]
Corona Current	5 μ A	[5]
Detection Mode	Selected Ion Monitoring (SIM)	[5][9]

Data Presentation and Calculation

The TEX86 index is calculated from the integrated peak areas of the respective GDGTs obtained from the HPLC-MS analysis. Several calibrations exist, with TEX86H being one of the more recent and widely used for warmer water temperatures.

TEX86H Index: GDGT ratio-2 = $([GDGT-2] + [GDGT-3] + [cren']) / ([GDGT-1] + [GDGT-2] + [GDGT-3] + [cren'])$ [4]

TEX86L Index: GDGT ratio-1 = $([GDGT-2]) / ([GDGT-1] + [GDGT-2] + [GDGT-3])$ [4]

The calculated TEX86 index is converted to SST using an empirical calibration equation.

Table 2: Common TEX86 Calibration Equations

Calibration	Equation	Calibration Error	Based On	Reference
TEX86H	$SST (^\circ C) = 68.4 * \log(GDGT \text{ ratio-2}) + 38.6$	$\pm 2.0 \text{ } ^\circ C$	255 core-top sediments	[4]
TEX86L	$SST (^\circ C) = 67.5 * \log(GDGT \text{ ratio-1}) + 46.9$	$\pm 4.0 \text{ } ^\circ C$	396 core-top sediments	[4]
Kim et al. (2008)	$T (^\circ C) = -10.78 + 56.2 * TEX86$	Not specified	223 global core-top samples (for 5-30°C range)	[10]

Potential Caveats and Quality Control

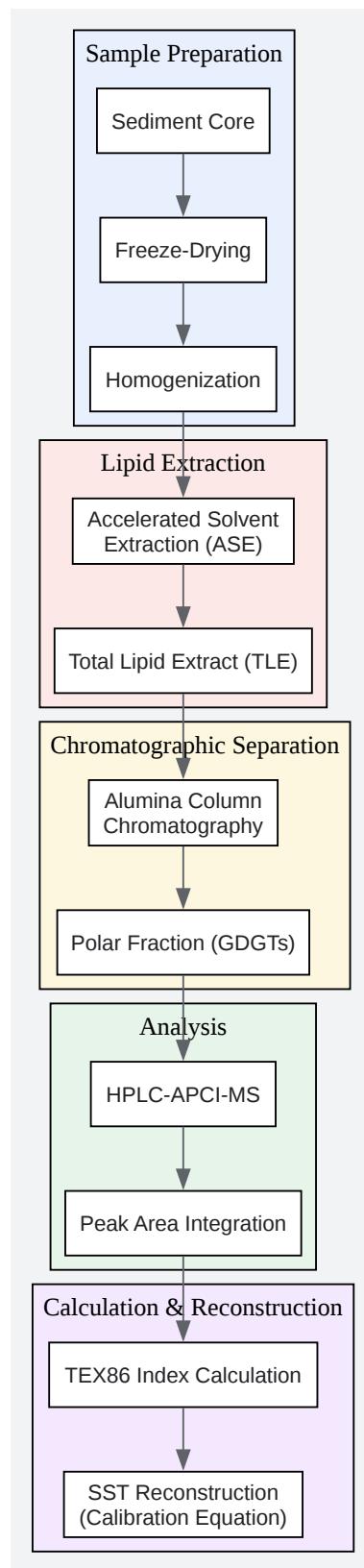
Several environmental factors can influence the TEX86 signal and should be assessed for a robust paleotemperature reconstruction.

- Terrestrial Input: Branched GDGTs (brGDGTs) are produced by terrestrial soil bacteria. [4] Significant input of terrestrial organic matter can affect the isoprenoidal GDGT signal. The Branched and Isoprenoid Tetraether (BIT) index is used to assess the relative contribution of

terrestrial versus marine organic matter.^[4] When BIT values exceed 0.4, a deviation of >2 °C can be introduced into TEX86-based SST estimates.^[4]

- Anaerobic Oxidation of Methane (AOM): In settings with significant methane flux, methanotrophic Euryarchaeota can produce GDGTs that alter the TEX86 signal.^[4] The Methane Index (MI) can be used to identify samples influenced by AOM. High MI values (>0.5) suggest a significant contribution from methanotrophs.^[4]
- Oxic Degradation: Selective degradation of GDGTs under oxic conditions can potentially bias TEX86 values by up to 6 °C.^[4]
- Thermal Maturity: GDGTs are generally stable, but can be affected by temperatures exceeding 240 °C.^[4]

Visualizations



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